Methyl alpha,alpha-dimethyl-4-(1-piperazinyl)benzeneacetate

Description

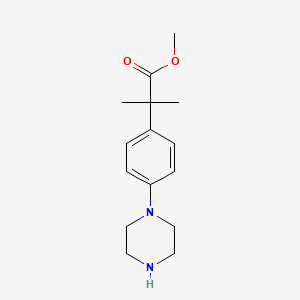

Methyl alpha,alpha-dimethyl-4-(1-piperazinyl)benzeneacetate is a synthetic organic compound characterized by a benzeneacetate backbone substituted with a piperazinyl group at the para position and two methyl groups at the alpha-carbon of the acetate moiety. This structural configuration distinguishes it from other benzeneacetate derivatives, particularly pyrethroid-like insecticides, by replacing traditional halogen or cyano substituents with a nitrogen-containing heterocycle (piperazine).

Properties

Molecular Formula |

C15H22N2O2 |

|---|---|

Molecular Weight |

262.35 g/mol |

IUPAC Name |

methyl 2-methyl-2-(4-piperazin-1-ylphenyl)propanoate |

InChI |

InChI=1S/C15H22N2O2/c1-15(2,14(18)19-3)12-4-6-13(7-5-12)17-10-8-16-9-11-17/h4-7,16H,8-11H2,1-3H3 |

InChI Key |

XTYDXZYWCVNFFL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)N2CCNCC2)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl alpha,alpha-dimethyl-4-(1-piperazinyl)benzeneacetate typically involves the reaction of alpha,alpha-dimethyl-4-(1-piperazinyl)benzeneacetic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product. Industrial production methods may also include the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired level of purity .

Chemical Reactions Analysis

Esterification of the Parent Carboxylic Acid

The compound is synthesized via esterification of alpha,alpha-dimethyl-4-(1-piperazinyl)benzeneacetic acid. This reaction employs methanol as the alcohol source and hydrochloric acid as the catalyst under reflux conditions .

| Parameter | Conditions |

|---|---|

| Reagent | Methanol |

| Catalyst | Hydrochloric acid |

| Temperature | 25°C |

| Reaction Time | 24 hours |

| Yield Optimization | Continuous flow processes for scalability |

This step produces the methyl ester with high regioselectivity, avoiding side reactions such as transesterification .

Friedel-Crafts Acylation

The aromatic ring undergoes electrophilic substitution to introduce functional groups. In industrial processes, 4-chlorobutyryl chloride and anhydrous aluminum chloride are used in dichloroethane .

| Parameter | Conditions |

|---|---|

| Acylating Agent | 4-Chlorobutyryl chloride |

| Catalyst | Anhydrous AlCl₃ |

| Solvent | 1,2-Dichloroethane |

| Temperature | 0–20°C |

| Reaction Time | 8–10 hours |

This step forms a ketone intermediate (e.g., Methyl-4-(4-chloro-1-oxobutyryl)-α,α-dimethylphenyl acetate) with >95% purity .

Alkylation to Introduce Piperazinyl Groups

The piperazinyl moiety is introduced via nucleophilic substitution or alkylation. For analogous piperidine derivatives, azacyclanol (a piperidine-based reagent) reacts with the ketone intermediate in the presence of potassium carbonate and potassium iodide .

| Parameter | Conditions |

|---|---|

| Reagent | Piperazine (or analogous amine) |

| Base | Potassium carbonate |

| Catalyst | Potassium iodide |

| Solvent | Dimethylformamide (DMF) or toluene |

| Temperature | 90°C (DMF) or reflux (toluene) |

| Reaction Time | 7–40 hours |

The reaction achieves >90% conversion, confirmed via HPLC monitoring .

Reduction of Ketone Intermediates

Sodium borohydride selectively reduces ketone groups to secondary alcohols without affecting the ester functionality .

| Parameter | Conditions |

|---|---|

| Reducing Agent | Sodium borohydride |

| Solvent | Methanol |

| Temperature | 0–20°C |

| Reaction Time | 2–5 hours |

This step ensures retention of stereochemical integrity at the benzylic carbon .

Purification and Isolation

Final purification employs silica gel chromatography or recrystallization from methanol/methylethyl ketone mixtures to achieve >99% purity .

Key Findings:

Scientific Research Applications

Methyl alpha,alpha-dimethyl-4-(1-piperazinyl)benzeneacetate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme interactions and receptor binding.

Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl alpha,alpha-dimethyl-4-(1-piperazinyl)benzeneacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring in the compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Substituent Comparison of Benzeneacetate Derivatives

| Compound Name | Substituents at Benzeneacetate Backbone | Key Functional Groups | Primary Use | CAS RN |

|---|---|---|---|---|

| Methyl alpha,alpha-dimethyl-4-(1-piperazinyl)benzeneacetate | 4-(1-piperazinyl), alpha-dimethyl, methyl ester | Piperazine, methyl ester | Research chemical | Not specified in evidence |

| Fenvalerate | 4-chloro, alpha-(1-methylethyl), cyano(3-phenoxyphenyl)methyl ester | Chloro, isopropyl, cyano, phenoxy | Insecticide | 51630-58-1 |

| Esfenvalerate | (S-(R,R)) stereoisomer of fenvalerate | Same as fenvalerate | Insecticide | 66230-04-4 |

| Flucythrinate | 4-(difluoromethoxy), alpha-(1-methylethyl), cyano(3-phenoxyphenyl)methyl ester | Difluoromethoxy, isopropyl, cyano | Insecticide | 70124-77-5 |

| Bromopropylate | 4-bromo, alpha-(4-bromophenyl), alpha-hydroxy | Bromo, hydroxy, isopropyl ester | Acaricide | 18181-80-1 |

Key Observations:

Piperazine vs.

Ester Variations: The methyl ester in the target compound contrasts with the cyano(3-phenoxyphenyl)methyl esters in pyrethroids, which are critical for their insecticidal neurotoxicity .

Physicochemical Properties

- Molecular Weight: The target compound’s molecular weight is expected to be lower (~280–300 g/mol) compared to pyrethroids like flucythrinate (451.46 g/mol), due to the absence of heavy halogens or cyano groups .

- Solubility : Piperazine’s basicity likely increases water solubility relative to highly lipophilic pyrethroids, which prefer lipid membranes .

Research Findings and Gaps

- Synthetic Accessibility : Piperazine-containing compounds, such as 3-(4-Methylpiperazin-1-yl)benzoic acid (CAS 215309-01-6), are commercially available for research, indicating established synthetic routes for analogous structures .

- Toxicity Profile : Unlike fenvalerate, which has moderate mammalian toxicity (LD₅₀ ~451 mg/kg in rats), the piperazinyl derivative’s toxicity remains unstudied but could be mitigated by its distinct metabolism .

- Application Potential: The compound’s structural novelty warrants exploration in drug discovery (e.g., antipsychotics or antifungals) rather than traditional pesticidal roles .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing Methyl alpha,alpha-dimethyl-4-(1-piperazinyl)benzeneacetate, and how can intermediates be characterized?

- Methodology : Synthesis typically involves coupling piperazine derivatives with substituted benzeneacetate esters. For example, intermediates like 4-(4-methylpiperazino)aniline (CAS 16153-81-4) or 3,5-dinitro-4-benzylpiperazinyl ketone (PubChem CID: computed via InChI key XWSINDZIARKWDJ) can be used as precursors. Key steps include:

- Amide/Ester Formation : Use carbodiimide-based coupling agents (e.g., DCC) for esterification.

- Purification : Column chromatography with silica gel (eluent: chloroform/methanol gradients) to isolate intermediates .

- Characterization : Confirm structures via -NMR (e.g., piperazinyl proton signals at δ 2.5–3.5 ppm) and HPLC (≥97% purity, as per Kanto Reagents’ standards) .

Q. How should researchers assess the compound’s solubility and stability under experimental conditions?

- Methodology :

- Solubility : Test in polar aprotic solvents (DMSO, DMF) and aqueous buffers (pH 4–9). For analogs like 4-(4-methylpiperazino)benzoic acid (CAS 86620-62-4), solubility in DMSO is >50 mg/mL .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Piperazine derivatives often degrade via hydrolysis; stabilize with inert atmospheres (N) and desiccants .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound’s derivatives?

- Methodology :

- Case Study : If -NMR data conflicts with computational predictions (e.g., carbonyl shifts), validate via:

DFT Calculations : Use Gaussian or ORCA software to model chemical shifts.

X-ray Crystallography : Resolve ambiguity by determining crystal structures (e.g., as done for 3,5-dinitrophenyl derivatives in PubChem) .

Q. What strategies optimize reaction yields when scaling up synthesis?

- Methodology :

- Kinetic Studies : Identify rate-limiting steps (e.g., piperazinyl group activation) via in-situ FTIR or LC-MS.

- Catalyst Screening : Test palladium or copper catalysts for coupling efficiency. For example, Kanto Reagents’ 4-(4-methylpiperazino)aniline (CAS 16153-81-4) achieved 97% purity with optimized catalyst loads .

- Process Parameters : Adjust temperature (80–120°C) and solvent ratios (e.g., toluene/DMF) to enhance steric accessibility .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodology :

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding to serotonin/dopamine receptors (common targets for piperazine derivatives).

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes.

- Validation : Cross-reference with experimental IC data from analogs (e.g., 3-(4-methylpiperazin-1-yl)benzoic acid, CAS 215309-01-6) .

Safety and Compliance

Q. What are critical safety protocols for handling this compound in a laboratory setting?

- Methodology :

- PPE : Wear nitrile gloves, goggles, and lab coats. Avoid inhalation (use fume hoods) due to respiratory hazards noted in safety data sheets .

- Spill Management : Neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste (EPA Category D) .

- Storage : Store at 2–8°C in amber vials to prevent photodegradation, as recommended for similar piperazinyl esters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.